molecular formula C4H6BrF3 B1268044 1-Bromo-4,4,4-trifluorobutane CAS No. 406-81-5

1-Bromo-4,4,4-trifluorobutane

Cat. No.: B1268044
CAS No.: 406-81-5
M. Wt: 190.99 g/mol
InChI Key: DBCAQXHNJOFNGC-UHFFFAOYSA-N
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Description

1-Bromo-4,4,4-trifluorobutane is an organobromine compound with the molecular formula C4H6BrF3. It is a colorless liquid that is soluble in both organic and aqueous solvents. This compound is widely used in organic synthesis due to its reactivity and versatility .

Biochemical Analysis

Biochemical Properties

4-Bromo-1,1,1-trifluorobutane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metals such as copper, which can influence its reactivity and interactions in biochemical systems . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, affecting the activity of these biomolecules.

Cellular Effects

The effects of 4-Bromo-1,1,1-trifluorobutane on cells and cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-1,1,1-trifluorobutane can act as a radiosensitizer, enhancing the sensitivity of cancerous cells to radiation therapy . This property makes it a potential candidate for use in cancer treatment, where it can improve the efficacy of radiotherapy by targeting tumor cells.

Molecular Mechanism

At the molecular level, 4-Bromo-1,1,1-trifluorobutane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metals such as copper suggests that it may influence metalloproteins and other metal-dependent enzymes . Additionally, 4-Bromo-1,1,1-trifluorobutane can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1,1,1-trifluorobutane can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its reactivity may vary depending on the experimental conditions . Long-term studies have shown that 4-Bromo-1,1,1-trifluorobutane can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and other cellular processes.

Dosage Effects in Animal Models

The effects of 4-Bromo-1,1,1-trifluorobutane in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of radiation therapy in cancer treatment . At higher doses, 4-Bromo-1,1,1-trifluorobutane can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4-Bromo-1,1,1-trifluorobutane is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound’s ability to form stable complexes with metals such as copper suggests that it may participate in metal-dependent metabolic processes . Additionally, 4-Bromo-1,1,1-trifluorobutane can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in specific biochemical reactions.

Transport and Distribution

Within cells and tissues, 4-Bromo-1,1,1-trifluorobutane is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of 4-Bromo-1,1,1-trifluorobutane within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 4-Bromo-1,1,1-trifluorobutane is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The activity and function of 4-Bromo-1,1,1-trifluorobutane within these subcellular locations are influenced by its interactions with local biomolecules and the cellular environment.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,4,4-trifluorobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as sodium azide, potassium cyanide, and thiols. Typical reaction conditions involve solvents like THF, dimethyl sulfoxide (DMSO), and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with sodium azide yields 4-azido-1,1,1-trifluorobutane, while reaction with potassium cyanide produces 4-cyano-1,1,1-trifluorobutane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4,4,4-trifluorobutane is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-bromo-1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAQXHNJOFNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334529
Record name 4-Bromo-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-81-5
Record name 4-Bromo-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,1,1-trifluorobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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